molecular formula C14H10ClN B1357055 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 442670-45-3

3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B1357055
M. Wt: 227.69 g/mol
InChI Key: AAJAXMNFOFJPKC-UHFFFAOYSA-N
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Description

3-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile, also known as 3CMBC, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. It is a versatile compound that has been used for a wide range of scientific research, including biological studies, drug discovery, and materials science.

Scientific Research Applications

Synthesis and Analysis

  • A related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been synthesized and analyzed using X-ray, IR, NMR, and spectroscopy. Its optical properties were investigated, showing absorption and fluorescence maxima at specific wavelengths, offering insights into the structural and photophysical properties of similar compounds (Jukić et al., 2010).

Optoelectronic Properties

  • Research on hydroquinoline derivatives, including compounds with structural similarities, has explored their optoelectronic properties. These studies focus on structural, electronic, and optical properties, indicating potential applications in multifunctional materials (Irfan et al., 2020).

Crystal Structure

  • The study of dihydrofuran carbonitrile derivatives with similar molecular frameworks has been conducted, including X-ray crystallographic analysis and global reactivity assessments. Such research contributes to understanding the crystal structure and reactivity parameters of related compounds (Swamy et al., 2020).

Suzuki Coupling Application

  • Suzuki coupling reactions involving similar isothiazole carbonitriles have been optimized, indicating the relevance of these compounds in organic synthesis and their potential utility in creating various organic products (Christoforou et al., 2003).

Corrosion Inhibition

  • Compounds like 5-(phenylthio)-3H-pyrrole-4-carbonitriles have been studied for their corrosion inhibition effects on mild steel, highlighting another possible application of structurally similar carbonitriles in protecting metals (Verma et al., 2015).

Chemical Transformations

  • Investigations into the chemical reactivity of related carbonitriles have been carried out, revealing various reactions and product formations, which can be pivotal for understanding the reactivity and application potential of 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile (Ibrahim & El-Gohary, 2016).

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJAXMNFOFJPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594335
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile

CAS RN

442670-45-3
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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